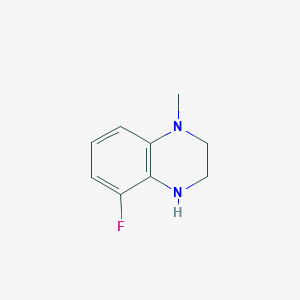

5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline

Description

Significance of Nitrogen Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are fundamental building blocks in medicinal chemistry. researchgate.nettandfonline.com Their prevalence is underscored by the fact that a significant majority of FDA-approved small-molecule drugs feature a nitrogen heterocycle in their structure. tandfonline.com This widespread use is attributed to their ability to engage in various biological interactions, including hydrogen bonding, which is crucial for the binding of a drug to its target protein. researchgate.net The structural diversity and synthetic accessibility of nitrogen heterocycles make them a versatile platform for the development of new therapeutic agents. researchgate.net

Overview of Quinoxaline (B1680401) and Tetrahydroquinoxaline Core Structures in Drug Discovery

The quinoxaline scaffold, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, and its reduced form, tetrahydroquinoxaline, are recognized as "privileged structures" in medicinal chemistry. nih.govipp.pt This designation stems from their recurrence in a multitude of biologically active compounds. Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govsapub.org The tetrahydroquinoxaline core, in particular, is found in numerous pharmacologically active small molecules, making it an attractive scaffold for drug design and development. benthamdirect.com The partially saturated nature of the tetrahydroquinoxaline ring system provides a three-dimensional structure that can be advantageous for specific and potent interactions with biological targets. nih.gov

Historical Context and Evolution of Research on Tetrahydroquinoxaline Derivatives

Research into quinoxaline and its derivatives has a history stretching back over a century. tandfonline.com The initial focus was primarily on their synthesis and basic chemical properties. However, as the field of medicinal chemistry advanced, so did the interest in the biological potential of these compounds. The development of new synthetic methodologies has been a significant driver in the exploration of quinoxaline and tetrahydroquinoxaline derivatives. benthamdirect.com In recent decades, there has been a surge in research focused on creating libraries of these compounds to screen for various biological activities, leading to the discovery of potent lead compounds for a range of diseases. benthamdirect.comtandfonline.com The evolution of research in this area highlights a continuous effort to diversify the substitution patterns on the tetrahydroquinoxaline core to fine-tune its pharmacological properties. benthamdirect.com

Rationale for Investigating Fluorinated Tetrahydroquinoxaline Systems

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance their therapeutic potential.

The introduction of fluorine into a molecule can profoundly influence its physicochemical and biological properties. mdpi.comnih.gov Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, which in turn can affect a compound's solubility, permeability, and binding affinity for its target. mdpi.com Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic degradation, thereby increasing the metabolic stability and bioavailability of a drug. mdpi.com The small size of the fluorine atom means that it can often be introduced without causing significant steric hindrance, while still exerting a powerful electronic effect. mdpi.com These beneficial modifications make the investigation of fluorinated analogs of promising scaffolds, such as tetrahydroquinoxaline, a logical and promising avenue in drug discovery. nih.gov

Table 1: Physicochemical Properties of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline

| Property | Value |

| CAS Number | 1482764-41-9 |

| Molecular Formula | C₉H₁₁FN₂ |

| Molecular Weight | 166.2 g/mol |

| Data sourced from Biosynth biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-4-methyl-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c1-12-6-5-11-9-7(10)3-2-4-8(9)12/h2-4,11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPYNOOUWCCRRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=C1C=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 1 Methyl 1,2,3,4 Tetrahydroquinoxaline and Its Analogs

Established Synthetic Routes to the Tetrahydroquinoxaline Core

The 1,2,3,4-tetrahydroquinoxaline (B1293668) scaffold is a key structural motif in various biologically active compounds. rsc.org Consequently, numerous synthetic methods have been developed for its construction. These routes can be broadly categorized into cyclization reactions, reductive amination strategies, and multi-component approaches.

Cyclization Reactions

Cyclization reactions are a cornerstone for the synthesis of the tetrahydroquinoxaline core. These methods typically involve the formation of the dihydropyrazine (B8608421) ring onto a pre-existing benzene (B151609) ring, often starting from an o-phenylenediamine (B120857) (OPD) derivative.

One of the most common methods is the condensation of an o-phenylenediamine with a 1,2-dielectrophilic compound, such as an α-dicarbonyl compound (e.g., glyoxal) or an α-haloketone, to form a quinoxaline (B1680401), which is then subsequently reduced to the tetrahydroquinoxaline.

A more direct approach involves the reductive cyclization of N-(o-nitroaryl)amino esters. This transformation can be achieved using various reducing agents, such as iron or zinc metal, in mild conditions. researchgate.net The process involves the reduction of the aromatic nitro group to an amine, which then undergoes a spontaneous intramolecular cyclization to form the heterocyclic ring. researchgate.net

Palladium-catalyzed reactions offer a powerful and versatile route. For instance, Pd-catalyzed alkene carboamination reactions between aniline (B41778) derivatives with pendant alkenes and aryl halides can generate the tetrahydroquinoxaline core. rsc.orgrsc.orgnih.gov This method is notable for its ability to create both a C-N and a C-C bond in a single transformation, often with high control over stereochemistry. rsc.orgnih.gov Another palladium-catalyzed approach involves the intramolecular C-N bond formation from precursors like activated aziridines that have been ring-opened by 2-bromoanilines. organic-chemistry.org

Reductive Amination Strategies

Reductive amination provides a direct and efficient pathway to the tetrahydroquinoxaline skeleton. These strategies often begin with an appropriately substituted o-nitroaniline precursor that contains a side chain with a carbonyl group.

A prominent example is found in solid-phase synthesis, where an aldehyde-functionalized resin is first treated with an amino alcohol via reductive amination. researchgate.net The resulting secondary amine is then reacted with an o-fluoronitrobenzene. The critical step involves the reduction of the nitro group, typically with tin(II) chloride, to an aniline. researchgate.net This newly formed amine spontaneously cyclizes onto the side chain, forming the tetrahydroquinoxaline ring in a process that combines reduction and intramolecular amination. researchgate.net This sequence highlights how the reduction of a nitro group can trigger a cyclization cascade, a common theme in heterocyclic synthesis. nih.gov

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to build complex products, offer advantages in terms of efficiency and atom economy. nih.gov While many MCRs target related structures like tetrahydroquinolines, sophisticated one-pot strategies have been developed for N-substituted tetrahydroquinoxalines. nih.govnih.gov

One such advanced method involves a one-pot reaction that proceeds through a regioselective Heyns rearrangement followed by an enantioselective transfer hydrogenation . nih.gov This process allows for the step-economical synthesis of N-substituted tetrahydroquinoxalines from readily available starting materials, achieving high yields and excellent enantioselectivity. nih.gov The complexity of this transformation, combining rearrangement and stereoselective reduction in a single pot, showcases the power of MCR-like strategies in modern organic synthesis. nih.gov

Table 1: Overview of Synthetic Routes to the Tetrahydroquinoxaline Core

| Methodology | Key Precursors | Typical Reagents/Catalysts | Description |

|---|---|---|---|

| Reductive Cyclization | N-(o-nitroaryl)amino esters | Fe or Zn metal, NH4Cl | Reduction of a nitro group to an amine, followed by spontaneous intramolecular cyclization. researchgate.net |

| Pd-Catalyzed Carboamination | Aniline derivatives with pendant alkenes, Aryl halides | Pd₂(dba)₃, (S)-Siphos-PE | An intramolecular cyclization that forms both a C-N and a C-C bond, enabling stereocenter control. rsc.orgnih.gov |

| Solid-Phase Reductive Amination/Cyclization | Resin-bound amine, o-fluoronitrobenzene | SnCl₂ | Reduction of a nitro group on a solid-supported precursor triggers spontaneous cyclization. researchgate.net |

| One-Pot Heyns Rearrangement/Transfer Hydrogenation | o-phenylenediamines, α-hydroxy ketones | Chiral Phosphoric Acid, Hantzsch Ester | A one-pot cascade reaction yielding N-substituted tetrahydroquinoxalines with high enantioselectivity. nih.gov |

Targeted Synthesis of Fluorinated Tetrahydroquinoxalines

The synthesis of a specifically substituted analog like 5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline requires a regioselective method to introduce the fluorine atom and a subsequent step to add the N-methyl group.

Regioselective Fluorination Strategies

Direct fluorination of an existing aromatic ring often leads to a mixture of isomers and is difficult to control. Therefore, the most effective and common strategy for regioselective synthesis of fluorinated aromatic heterocycles is to employ a pre-fluorinated building block . thieme.de

For the synthesis of 5-fluoro-tetrahydroquinoxalines, the ideal starting material is 4-fluoro-1,2-phenylenediamine . guidechem.comossila.com This commercially available or readily synthesized intermediate ensures that the fluorine atom is positioned correctly from the outset. guidechem.comossila.comrsc.org The synthesis of this precursor typically starts from 4-fluoroaniline, which is acetylated, nitrated at the ortho position to the amine, deacetylated, and finally, the nitro group is reduced to yield 4-fluoro-1,2-phenylenediamine. guidechem.com Using this building block in any of the cyclization reactions described in section 2.1 will result in a tetrahydroquinoxaline with a fluorine atom unambiguously located at the 5- (or 8-) position.

Introduction of the 5-Fluoro Moiety

The targeted synthesis of 5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline can be achieved through a logical, multi-step sequence.

Formation of the 5-Fluoro-tetrahydroquinoxaline Core : The synthesis begins with the reaction of 4-fluoro-1,2-phenylenediamine with a two-carbon electrophile, such as ethylene (B1197577) glycol under dehydrating conditions or 1,2-dibromoethane. This cyclization forms the 5-fluoro-1,2,3,4-tetrahydroquinoxaline core.

N-Methylation : With the core structure in place, the final step is the introduction of the methyl group at the N1 position. A standard and efficient method for this transformation is reductive N-methylation . This can be accomplished in a one-pot reaction using an aldehyde, such as paraformaldehyde, and a reducing agent. rsc.org A common and effective system for this is catalytic hydrogenation (H₂) over a palladium on carbon (Pd/C) catalyst. rsc.org This reaction proceeds by forming an intermediate iminium ion which is then immediately reduced to the N-methyl product.

This sequential approach, combining the use of a fluorinated building block with established cyclization and N-alkylation methods, provides a reliable and regioselective route to the target compound.

Table 2: Proposed Synthetic Route for 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline

| Step | Reaction | Starting Materials | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Cyclization / Core Formation | 4-Fluoro-1,2-phenylenediamine, 1,2-Dibromoethane | Base (e.g., Na₂CO₃) | 5-Fluoro-1,2,3,4-tetrahydroquinoxaline |

| 2 | Reductive N-Methylation | 5-Fluoro-1,2,3,4-tetrahydroquinoxaline | Paraformaldehyde, H₂, Pd/C | 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline |

Methylation at the N1 Position

The introduction of a methyl group at the N1 position of the tetrahydroquinoxaline scaffold is a key transformation in the synthesis of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline. This alkylation is typically achieved via a nucleophilic substitution reaction where the nitrogen atom of the precursor, 5-fluoro-1,2,3,4-tetrahydroquinoxaline, acts as the nucleophile.

Detailed research on analogous heterocyclic systems, such as tetrahydroquinolines, provides insight into the common methodologies for this N-methylation step. researchgate.net The reaction generally involves treating the parent heterocycle with a methylating agent in the presence of a base. researchgate.netnih.gov Methyl iodide is a frequently used methylating agent due to its high reactivity. The base, such as potassium carbonate or sodium hydride, serves to deprotonate the secondary amine at the N1 position, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic methyl group of the methylating agent. nih.gov The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to ensure the solubility of the reactants and facilitate the SN2 reaction mechanism. nih.gov

The reaction conditions can be tailored to optimize the yield and minimize side products. For instance, the temperature and reaction time are crucial parameters that are often adjusted based on the reactivity of the specific substrate.

Table 1: Representative Conditions for N-Methylation of Tetrahydroquinoline Analogs

| Precursor | Methylating Agent | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(3,4-dimethoxyphenethyl)-1,2,3,4-tetrahydroquinoline | Methyl iodide | - | - | - | researchgate.net |

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Methyl iodide | NaH or K2CO3 | DMF | 20% (N-methylation) | nih.gov |

Stereoselective Synthesis of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline Derivatives

The synthesis of specific stereoisomers of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline and its derivatives is of significant interest, as different enantiomers or diastereomers of a chiral molecule often exhibit distinct biological activities. Stereoselective synthesis encompasses methods that control the three-dimensional arrangement of atoms, including chiral resolution, asymmetric catalysis, and diastereoselective approaches. These techniques are crucial for obtaining enantiomerically pure compounds.

Chiral Resolution Techniques

Chiral resolution is a classical yet effective method for separating a racemic mixture into its constituent enantiomers. This technique is particularly applicable to the synthesis of chiral tetrahydroquinoxalines and their analogs. The process involves the use of a chiral resolving agent to convert the pair of enantiomers into a pair of diastereomers.

For structurally similar compounds like 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (B30263) (FTHQ), derivatives of tartaric acid, such as O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA), have proven to be effective resolving agents. researchgate.netnih.gov The reaction between the racemic base (e.g., a tetrahydroquinoxaline) and the chiral acid results in the formation of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation through fractional crystallization. researchgate.net Once separated, the individual diastereomeric salts can be treated with a base to liberate the desired pure enantiomers of the heterocycle.

An advanced and efficient method for separating the enantiomers of FTHQ involves supercritical fluid extraction using carbon dioxide. nih.gov This technique can be applied after the formation of diastereomeric salts to achieve separation. nih.gov

Table 2: Chiral Resolution Methods for a Tetrahydroquinoline Analog

| Racemic Compound | Resolving Agent | Technique | Key Principle | Reference |

|---|---|---|---|---|

| 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) | O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA) | Fractional Crystallization | Formation of diastereomeric salts with different solubilities. | researchgate.net |

Asymmetric Catalysis Approaches

Asymmetric catalysis offers a more direct and atom-economical approach to obtaining enantiomerically enriched products. This strategy involves the use of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other.

For the synthesis of N-substituted tetrahydroquinoxalines, a one-pot catalytic asymmetric method has been developed that proceeds through a regioselective Heyns rearrangement followed by a stereoselective transfer hydrogenation. rsc.org This process has been shown to produce a variety of N-substituted tetrahydroquinoxalines in good yields and with high enantiomeric excess (up to 99% ee). rsc.org The use of readily available substrates and a single reaction vessel makes this an efficient and step-economical route. While not explicitly demonstrated for the 5-fluoro substituted variant, this catalytic system represents a powerful tool for the asymmetric synthesis of the core tetrahydroquinoxaline structure.

Diastereoselective Synthesis

Diastereoselective synthesis is employed when a molecule contains multiple stereocenters. The goal is to control the relative stereochemistry between these centers. This is often achieved by using a substrate that already contains a chiral center to influence the creation of a new one.

In the context of related heterocyclic systems, highly diastereoselective syntheses of tetrahydroquinoline derivatives have been reported. One such strategy involves a [4 + 2] annulation reaction. frontiersin.org This method provides a straightforward route to 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivities (>20:1 dr). frontiersin.org Another example is the catalytic reduction of a cyclic imine intermediate, which can proceed with high diastereoselectivity to yield a cis relationship between substituents on the newly formed ring. nih.gov These methodologies, which control the stereochemical outcome during the formation of the heterocyclic ring, could be adapted for the synthesis of complex derivatives of 5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline containing multiple chiral centers.

Table 3: Diastereoselective Synthesis Strategies for Tetrahydroquinoline Analogs

| Method | Key Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|

| [4 + 2] Annulation | Cyclization of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes | High diastereoselectivity (>20:1 dr) for 4-aryl-substituted tetrahydroquinolines. | frontiersin.org |

Advanced Synthetic Techniques and Optimization

To improve the efficiency of synthesis, particularly for the generation of compound libraries for screening purposes, advanced techniques are often employed. These methods aim to simplify purification, increase throughput, and allow for rapid diversification of the core molecular structure.

Solid-Phase Synthesis Protocols

Solid-phase synthesis is a powerful technique that facilitates the rapid synthesis of a large number of compounds. In this approach, a starting material is chemically anchored to an insoluble polymer support (resin). Chemical transformations are then carried out on the resin-bound substrate. A key advantage of this method is the simplification of purification; excess reagents and byproducts are simply washed away from the resin-bound product. After the desired sequence of reactions is complete, the final product is cleaved from the solid support.

While specific solid-phase protocols for 5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline are not detailed in the literature, the principles have been applied to the synthesis of related heterocyclic cores, such as 4(1H)-quinolones. nih.gov A hypothetical solid-phase synthesis could involve anchoring a suitable aniline precursor to a resin, followed by the sequential steps of ring formation, fluorination, and N-methylation. This approach would be particularly valuable for generating a library of analogs with variations in substitution on the aromatic ring or at other positions of the tetrahydroquinoxaline scaffold.

Green Chemistry Methodologies in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like tetrahydroquinoxalines to minimize environmental impact. These approaches prioritize the use of less hazardous reagents, environmentally benign solvents, and energy-efficient processes.

One notable green approach is the metal-free, one-pot cascade process for constructing the tetrahydroquinoxaline core. rsc.org This method can involve the reduction of a nitroarene precursor followed by cyclization and hydrogenation, utilizing water as a solvent and a hydrogen source, thereby avoiding the use of toxic metals and volatile organic solvents. rsc.org Such a strategy offers good to excellent yields and accommodates a variety of functional groups. rsc.org

Another environmentally friendly technique is the use of microwave-assisted synthesis. This method often leads to significantly reduced reaction times, lower energy consumption, and can sometimes be performed under solvent-free conditions, aligning well with the goals of green chemistry. While specific application to 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is not extensively documented, the general success of this technique for substituted quinoxalines suggests its potential applicability.

Furthermore, the development of catalytic systems that are effective under mild conditions contributes to the green synthesis of these compounds. For instance, domino reactions, which involve multiple bond-forming events in a single synthetic operation without isolating intermediates, represent a highly efficient and atom-economical approach. These reactions can be initiated by reduction or oxidation followed by cyclization, minimizing waste and simplifying purification processes.

Yield Optimization and Reaction Condition Studies

The optimization of reaction conditions is crucial for the efficient synthesis of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline and its analogs, aiming to maximize product yield and purity while minimizing reaction times and the formation of byproducts.

One key synthetic route to N-substituted tetrahydroquinoxalines is through the reductive amination of a suitable quinoxaline precursor or a related intermediate. A sustainable method for the synthesis of N-methyl tetrahydroquinolines involves the one-pot reductive N-methylation of quinolines using paraformaldehyde and hydrogen gas over a palladium on carbon (Pd/C) catalyst. rsc.org This straightforward approach has been shown to produce a variety of functionalized N-methyl-1,2,3,4-tetrahydroquinolines in good to excellent yields. rsc.org

Another powerful strategy is the metal-free tandem cyclization/hydrosilylation. rsc.org This one-pot procedure can start from readily available 1,2-diaminobenzenes and α-ketoesters, using a catalyst like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and a safe, low-cost reducing agent such as polymethylhydrosiloxane (B1170920) (PMHS). rsc.org This method is notable for its high yields, broad substrate scope, and tolerance to various functional groups. rsc.org The reaction conditions are often mild, and the procedure can be scalable without the need for a dry solvent or an inert atmosphere. rsc.org

Studies on the synthesis of N-substituted tetrahydroquinoxalines have also explored the impact of different catalysts, solvents, and reaction times on the yield. For instance, a two-step procedure involving an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by an intramolecular Buchwald-Hartwig amination, has been developed. researchgate.net The optimization of this process involves screening different titanium-based catalysts for the hydroaminoalkylation step to achieve high selectivity for the desired linear product. researchgate.net

The following table summarizes the influence of different catalysts on the yield of a model hydroaminoalkylation reaction, a key step in a potential synthetic route to N-substituted tetrahydroquinolines.

| Entry | Ti-catalyst | Catalyst loading (mol%) | Halogen (X) | Yield (%) |

| 1 | I | 10 | Br | 54 |

| 2 | II | 10 | Br | 63 |

| 3 | III | 10 | Br | 54 |

| 4 | IV | 10 | Br | 55 |

| 5 | I | 10 | Cl | 54 |

| 6 | II | 10 | Cl | 81 |

| 7 | III | 10 | Cl | 58 |

| 8 | IV | 10 | Cl | 59 |

| 9 | II | 7.5 | Cl | 72 |

| 10 | II | 5 | Cl | 70 |

| Data derived from a study on the synthesis of 1,2,3,4-tetrahydroquinolines. researchgate.net |

This data highlights how the choice of catalyst and the nature of the starting materials can significantly impact the efficiency of the reaction.

Structure Activity Relationship Sar Studies of 5 Fluoro 1 Methyl 1,2,3,4 Tetrahydroquinoxaline and Its Derivatives

Influence of the Fluoro Substituent on Biological Activity

The introduction of a fluorine atom at the 5-position of the 1-methyl-1,2,3,4-tetrahydroquinoxaline scaffold has profound effects on its physicochemical properties, which in turn influences its biological activity.

Fluorine's high electronegativity and small size allow it to act as a weak hydrogen bond acceptor. This property can be crucial for enhancing the binding affinity of the molecule to its biological target by forming favorable interactions with hydrogen bond donors in the active site of a receptor or enzyme.

The substitution of a hydrogen atom with fluorine generally increases the lipophilicity of a molecule. This increased lipophilicity can enhance the ability of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline to cross cell membranes and the blood-brain barrier, potentially leading to improved bioavailability and efficacy. However, the position of the fluorine atom is critical, as its influence on lipophilicity can vary depending on the electronic environment of the molecule.

Table 1: Physicochemical Properties Influenced by Fluorine Substitution

| Property | Influence of Fluorine | Potential Biological Consequence |

|---|---|---|

| Hydrogen Bonding | Acts as a weak hydrogen bond acceptor | Enhanced binding affinity to target |

| Lipophilicity | Generally increases | Improved membrane permeability and bioavailability |

| pKa | Can lower the pKa of nearby basic groups | Altered ionization state and receptor interaction |

The strong electron-withdrawing nature of the fluorine atom can significantly alter the electron distribution within the aromatic ring of the tetrahydroquinoxaline moiety. This can modulate the electrostatic interactions between the ligand and its receptor. For instance, in some quinoxaline (B1680401) derivatives, the introduction of an electron-withdrawing group like fluorine has been shown to decrease anticancer activity, suggesting that the electronic properties of the aromatic ring are crucial for this specific biological effect. mdpi.com Conversely, in other contexts, such as the inhibition of certain enzymes, the electronic perturbation caused by fluorine can be beneficial for activity.

Impact of N1-Methylation on Molecular Recognition

Methylation at the N1 position of the tetrahydroquinoxaline ring introduces a small, lipophilic group that can influence the molecule's conformation and its interaction with the target. The presence of the methyl group can have several consequences for molecular recognition:

Steric Influence : The methyl group can provide a better fit into a hydrophobic pocket within the binding site, thereby increasing binding affinity. Conversely, it could also introduce steric hindrance that prevents optimal binding.

Conformational Rigidity : N-methylation can restrict the conformational flexibility of the tetrahydroquinoxaline ring system, potentially locking it into a bioactive conformation.

Altered Basicity : The methyl group can slightly increase the basicity of the nitrogen atom, which may affect its ability to form hydrogen bonds or ionic interactions with the receptor.

Positional Effects of Additional Substituents on the Tetrahydroquinoxaline Ring System

The biological activity of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline can be further fine-tuned by introducing additional substituents on the aromatic ring or by modifying the side chains.

The position and nature of additional substituents on the aromatic part of the tetrahydroquinoxaline ring can dramatically alter the compound's biological profile. For example, in a series of tetrahydroquinoline analogs developed as EPAC inhibitors, a 6-fluoro substituent was a key feature, and the addition of bromo groups at the 5- and 7-positions further enhanced inhibitory activity. acs.orgnih.gov This highlights the importance of the substitution pattern on the aromatic ring for specific biological targets.

Table 2: General SAR Trends for Aromatic Ring Substitutions in Quinoxaline/Tetrahydroquinoline Derivatives

| Position of Substitution | Type of Substituent | General Effect on Activity (Context-Dependent) |

|---|---|---|

| 6 and/or 7-positions | Halogens (Cl, F) | Can increase anticancer activity mdpi.com |

| 7-position | Electron-withdrawing (NO2) | Can decrease anticancer activity mdpi.com |

| Aromatic Ring | Electron-releasing (OCH3) | Essential for activity in some anticancer derivatives mdpi.com |

| Aromatic Ring | Electron-withdrawing (F) | Can decrease activity in some anticancer derivatives mdpi.com |

Modifications to side chains attached to the tetrahydroquinoxaline nucleus, often at the N4 position, can significantly impact biological activity. The length, flexibility, and chemical nature of these side chains and any linking groups are important SAR parameters.

In studies of N-substituted quinoxaline derivatives, it has been observed that an aliphatic linker can be more reactive than a hetero-atomic linker. mdpi.com The nature of the terminal group on the side chain is also crucial. For instance, in a series of tetrahydroquinoxaline sulfonamide derivatives, compounds with a methoxy (B1213986) group on the tetrahydroquinoxaline ring exhibited better inhibitory activities against cancer cells. rsc.org

Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its interaction with biological targets. For derivatives of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, which possess a chiral center at the C2 position, stereochemistry is a critical determinant of their pharmacological activity. The spatial orientation of substituents influences binding affinity, efficacy, and selectivity for their molecular targets.

The separation and individual biological evaluation of enantiomers, the non-superimposable mirror images of a chiral molecule, are fundamental to understanding their distinct pharmacological profiles. In the realm of tetrahydroquinoxaline derivatives, it is a well-established principle that enantiomers can exhibit significantly different, and sometimes opposing, biological activities. This disparity arises from the specific stereochemical requirements of their biological targets, such as enzymes and receptors, which are themselves chiral.

While direct experimental data on the enantiomeric purity and specific activity profiles of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is not extensively detailed in publicly available literature, the principles of stereoselectivity observed in structurally related compounds provide a strong basis for inference. For instance, studies on analogous heterocyclic compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline, have demonstrated that the (R)- and (S)-enantiomers possess distinct neurochemical and behavioral effects nih.gov. The S-enantiomer, for example, showed a more potent inhibition of monoamine oxidase-dependent dopamine oxidation compared to the R-enantiomer nih.gov.

The synthesis of enantiomerically pure tetrahydroquinoxalines is an active area of research, underscoring the importance of isolating and characterizing the activity of individual stereoisomers. Advanced catalytic asymmetric hydrogenation methods have been developed to produce chiral tetrahydroquinoxaline derivatives with high enantiomeric excess, enabling the investigation of their specific biological functions rsc.org. The ability to produce these compounds in an enantiomerically pure form is a critical step toward elucidating the precise structure-activity relationships governed by their chirality.

| Compound Series | Enantiomer | Biological Target | Observed Activity Difference |

|---|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinolines | (S)-enantiomer | Monoamine Oxidase (MAO) | Stronger inhibition of dopamine oxidation compared to the (R)-enantiomer. nih.gov |

| Tetrahydroquinoxaline Derivatives (General) | Not Specified | Various Receptors/Enzymes | Enantioselective synthesis is pursued to isolate biologically active isomers. rsc.org |

The biological activity of a molecule is not only dictated by its configuration (the permanent geometry of the stereoisomers) but also by its conformation—the dynamic three-dimensional shape it adopts in space. The tetrahydroquinoxaline scaffold is not planar and can exist in various conformations, often described as puckered rings. The specific conformational preference of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline and its derivatives significantly impacts how they present their pharmacophoric features to a biological target.

The interplay between different conformations and their relative energies determines the population of each conformer at physiological temperatures. The lowest energy conformation, or a specific set of low-energy conformations, is often the one that is biologically active, as it presents the optimal arrangement of functional groups for binding to a receptor or enzyme active site. Computational methods, such as Density Functional Theory (DFT), are often employed to predict the stable conformations of such molecules nih.gov.

The orientation of the methyl group at the 1-position and other substituents on the tetrahydroquinoxaline ring will be dictated by the ring's pucker. These substituents can adopt pseudo-axial or pseudo-equatorial positions, and the equilibrium between these states is crucial for biological activity. A particular conformation might be required to align key functional groups for hydrogen bonding, hydrophobic interactions, or other non-covalent interactions with the amino acid residues of a protein binding pocket. Therefore, a comprehensive understanding of the conformational landscape is essential for rational drug design and for interpreting structure-activity relationship data.

| Structural Feature | Conformational Consideration | Potential Impact on Biological Response |

|---|---|---|

| Tetrahydroquinoxaline Ring | Puckered, non-planar conformations (e.g., boat, chair-like) | Determines the spatial orientation of substituents for receptor interaction. |

| 5-Fluoro Substituent | Influences ring pucker and electronic distribution through steric and electronic effects. | Can favor a specific biologically active conformation. |

| 1-Methyl Group | Can adopt pseudo-axial or pseudo-equatorial orientations. | Affects the overall shape of the molecule and its fit within a binding site. |

Based on a comprehensive review of available scientific literature, there is currently no specific preclinical biological evaluation data for the compound 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline that aligns with the detailed outline requested.

Extensive searches for research investigating the in vitro biological activities of this specific molecule, including its antiproliferative effects, anticancer mechanisms, and antimicrobial efficacy, did not yield any published studies. Consequently, information regarding cell growth inhibition assays, microtubule targeting, tubulin polymerization inhibition, cell cycle arrest studies, or apoptosis induction pathways directly attributable to 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is not available.

While the broader class of quinoxaline derivatives has been a subject of interest in medicinal chemistry for its potential anticancer and antimicrobial properties, the specific biological profile of the 5-fluoro-1-methyl substituted tetrahydroquinoxaline variant has not been characterized in the public domain.

Therefore, it is not possible to provide a detailed, data-driven article on the preclinical biological evaluation and mechanistic investigations of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline at this time.

Preclinical Biological Evaluation and Mechanistic Investigations

In Vitro Biological Activities

Enzyme and Receptor Modulation

A review of the scientific literature found no studies specifically investigating the activity of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline as an inhibitor of Exchange Protein directly Activated by cAMP (EPAC) or its effects on the cAMP signaling pathway. While structurally related tetrahydroquinoline analogs have been explored as EPAC inhibitors, data on the specific inhibitory concentration (IC₅₀) or mechanism of action for 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is not available.

There is no evidence in the published scientific literature to suggest that 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline has been evaluated as an inhibitor of Dipeptidyl Peptidase-IV (DPP-4). Research on the broader quinoxaline (B1680401) class has identified some derivatives with DPP-4 inhibitory activity, but specific enzymatic assays or preclinical evaluations for 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline are not documented.

A comprehensive search of scientific literature and databases yielded no information on the evaluation of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline as a potential inhibitor of ATP synthase. Consequently, there are no research findings available regarding its mechanism of action on this enzyme.

DNA Gyrase and Methionyl tRNA Synthetase Interactions

Research into the direct interactions of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline with DNA gyrase or methionyl tRNA synthetase is not currently documented. However, studies on structurally related compounds offer some insights. For instance, certain analogs of 1,2,3,4-tetrahydroisoquinoline, a related heterocyclic scaffold, have been shown to exhibit inhibitory activity against DNA gyrase, suggesting that this class of compounds has the potential to interfere with bacterial DNA replication. rsc.org

Purinoceptor Antagonism (e.g., P2X1)

The tetrahydroquinoxaline framework is a key feature in molecules designed to act as antagonists for purinoceptors, specifically the P2X1 subtype. Although no specific data exists for 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, extensive research has been conducted on 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives. These compounds have been evaluated for their potential as male contraceptives by targeting P2X1-purinoceptors, which are involved in sperm transport.

One study synthesized a series of these derivatives and tested their ability to antagonize P2X1-purinoceptors in isolated rat vas deferens. The inhibitory activity of these compounds on contractions induced by electrical field stimulation was measured, with IC50 values ranging from 14 to 214 μM. This research highlights the potential of the tetrahydroquinoxaline scaffold to serve as a basis for the development of potent P2X1 antagonists.

Below is an interactive data table summarizing the P2X1-purinoceptor antagonist activity of selected 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives.

| Compound | Substitution | IC50 (μM) |

| 1 | None | 133 |

| 2 | 2-methyl | 214 |

| 4 | 2-chloro | 115 |

| 6 | 2-hydroxy | 54 |

| 31 | 2-hydroxy, 4-fluoro | 14 |

Note: This data is for 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives and not 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline.

Other Pharmacological Activities

The tetrahydroquinoline and tetrahydroisoquinoline scaffolds, which are structurally related to tetrahydroquinoxalines, are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. wikipedia.org Consequently, derivatives of these core structures have been investigated for a multitude of pharmacological activities. rsc.orgresearchgate.net

These activities include:

Anticancer: Tetrahydroquinoline and isoquinoline-based compounds have demonstrated cytotoxic effects against various cancer cell lines. nih.gov Their mechanisms often involve inducing apoptosis, inhibiting cell proliferation, and arresting the cell cycle. nih.gov

Antibacterial: Certain tetrahydroisoquinoline analogs have shown promising antibacterial activity. rsc.org

Opioid Receptor Modulation: C-8 substituted tetrahydroquinolines have been evaluated as balanced-affinity mu/delta opioid ligands, indicating their potential in pain management. nih.gov

Ecdysone (B1671078) Agonism: Some tetrahydroquinoline derivatives have been identified as ecdysone agonists, with potential applications as insecticides. nih.gov

Molecular Mechanism of Action Studies

The precise molecular mechanism of action for 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline has not been elucidated. However, mechanistic studies on related tetrahydroquinoxaline and tetrahydroquinoline derivatives provide valuable insights into the potential pathways and targets that could be modulated by this class of compounds.

Target Identification and Validation

For various tetrahydroquinoline and tetrahydroisoquinoline derivatives, specific molecular targets have been identified and validated. For example, some tetrahydroquinoxaline sulfonamide derivatives have been identified as inhibitors of the colchicine (B1669291) binding site on tubulin. nih.gov In the context of anticancer activity, targets such as PI3K, AKT, and mTOR have been identified for certain tetrahydroquinolinone derivatives. researchgate.net Furthermore, a study on a tetrahydroisoquinoline derivative from a marine sponge identified ERK1/2 and MEK1 as molecular targets in mediating apoptosis in non-small-cell lung cancer cells. mdpi.com

Binding Site Analysis and Interaction Modes

Molecular docking studies have been employed to understand the binding interactions of tetrahydroquinoxaline derivatives with their targets. For instance, the binding mode of tetrahydroquinoxaline sulfonamide derivatives at the colchicine binding site at the interface of α and β tubulin has been investigated. nih.gov These studies revealed hydrophobic interactions with specific amino acid residues such as βAsn258, βMet259, and βLys352, as well as hydrogen bond formation with αThr179. nih.gov Such analyses are crucial for the rational design and optimization of more potent inhibitors.

Cellular Pathway Modulation

Tetrahydroquinoline and tetrahydroisoquinoline derivatives have been shown to modulate various cellular signaling pathways. For example, a novel tetrahydroquinolinone derivative was found to induce massive oxidative stress and autophagy in colon cancer cells via the PI3K/AKT/mTOR signaling pathway. researchgate.net Another study on a synthesized tetrahydroisoquinoline alkaloid demonstrated its anticancer effects by suppressing NF-κB regulated proteins and inducing cell cycle arrest at the G2/M phase in human lung cancer cells. researchgate.net The modulation of these critical cellular pathways underscores the therapeutic potential of this class of compounds.

Preclinical Pharmacological Characterization

The preclinical pharmacological assessment of novel chemical entities is a critical phase in the drug discovery and development process. This stage is designed to meticulously evaluate the compound's interaction with biological systems, providing essential data on its metabolic fate, efficacy in disease models, and its effects on biological pathways. The following sections detail the preclinical pharmacological characterization of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline.

In Vitro Metabolic Stability and Metabolite Identification

The in vitro metabolic stability of a compound provides an early indication of its persistence in a biological system and its potential for hepatic clearance. These assays typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its degradation over time. Subsequent metabolite identification studies aim to determine the chemical structures of the principal metabolic products, offering insights into the pathways of biotransformation.

A thorough review of published scientific literature reveals a notable absence of specific data concerning the in vitro metabolic stability of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline. Similarly, there are no available studies that identify the metabolites formed from this specific compound. Therefore, key parameters such as the intrinsic clearance (Clint) and the half-life (t½) in liver microsomes have not been documented.

Table 1: In Vitro Metabolic Stability of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline in Liver Microsomes

| Parameter | Value |

|---|---|

| Species | Not Available |

| Intrinsic Clearance (Clint) (µL/min/mg protein) | Not Available |

| Half-life (t½) (min) | Not Available |

Table 2: Identified Metabolites of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline

| Metabolite | Biotransformation Pathway |

|---|

In Vivo Efficacy Studies in Animal Models

In vivo efficacy studies are fundamental to establishing the therapeutic potential of a drug candidate. These studies involve administering the compound to animal models of specific diseases and evaluating its ability to produce a desired therapeutic effect. The selection of the animal model, the endpoints measured, and the study design are all critical for obtaining meaningful results.

Currently, there is no publicly available scientific literature detailing in vivo efficacy studies conducted on 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline. Consequently, information regarding its potential therapeutic effects in any animal models of disease is not available.

Table 3: Summary of In Vivo Efficacy Studies for 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline

| Animal Model | Therapeutic Area | Key Findings |

|---|

Pharmacodynamic Marker Evaluation in Preclinical Models

Pharmacodynamic (PD) markers are measurable biological indicators that demonstrate that a drug has reached its target and is eliciting a biological response. The evaluation of these markers in preclinical models is essential for understanding the mechanism of action of a compound and for guiding dose selection in later clinical trials.

Consistent with the lack of data in the preceding sections, there are no published studies on the evaluation of pharmacodynamic markers for 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline in preclinical models. The absence of this information means that the specific molecular targets and pathways modulated by this compound in vivo have not been characterized.

Table 4: Preclinical Pharmacodynamic Marker Data for 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline

| PD Marker | Preclinical Model | Observed Effect |

|---|

Computational Chemistry and Structural Analysis

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding of a small molecule ligand to a protein receptor.

Predicting the binding mode of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline to a specific protein target would be a critical first step in assessing its potential as a therapeutic agent. Docking algorithms would virtually place the ligand into the binding site of a protein, exploring various conformational and rotational possibilities. The resulting predictions would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, studies on similar fluorinated compounds often reveal that the fluorine atom can participate in favorable halogen bonding or alter the electronic properties of the molecule to enhance binding affinity.

Once potential binding poses are generated, scoring functions are used to estimate the binding affinity between the ligand and the protein. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. The predicted binding affinity for 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline would be compared to that of known inhibitors or the natural substrate of the target protein to gauge its potential potency. The accuracy of these predictions is highly dependent on the scoring function used, and often a consensus of multiple scoring functions is employed for more reliable results.

Below is a hypothetical data table illustrating the type of data that would be generated from molecular docking studies.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Protein Kinase X | -8.5 | Lys78, Glu95, Leu132 | Hydrogen Bond, Salt Bridge, Hydrophobic |

| Protease Y | -7.2 | Asp25, Gly27, Ile50 | Hydrogen Bond, Hydrophobic |

| Receptor Z | -9.1 | Tyr112, Phe258, Trp314 | Pi-Pi Stacking, Hydrophobic |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the ligand-protein complex compared to the static picture offered by molecular docking. MD simulations model the movement of atoms and molecules over time, offering insights into the stability and flexibility of the complex.

An MD simulation of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline would reveal its conformational preferences in a biological environment. Analysis of the simulation trajectory would show how the molecule's structure fluctuates and which conformations are most stable. This is crucial as the bioactive conformation of a ligand may not be its lowest energy state in isolation. Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) analyses would be performed to quantify the stability of the ligand and the flexibility of different parts of its structure.

MD simulations of the 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline-protein complex would provide a detailed understanding of the dynamic interplay between the two molecules. These simulations can confirm the stability of the binding pose predicted by docking and reveal any significant conformational changes in the protein upon ligand binding. The persistence of key interactions, such as hydrogen bonds, throughout the simulation would provide stronger evidence for their importance in the binding mechanism.

The following table is a hypothetical representation of data derived from an MD simulation analysis.

| Simulation Time (ns) | RMSD of Ligand (Å) | Number of Ligand-Protein H-Bonds |

| 0 | 0.0 | 3 |

| 10 | 1.2 | 2-4 |

| 20 | 1.5 | 3 |

| 30 | 1.3 | 2-3 |

| 40 | 1.6 | 1-3 |

| 50 | 1.4 | 2 |

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intrinsic properties of molecules. For 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, DFT calculations provide a detailed understanding of its electronic behavior and reactivity.

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to its chemical reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. irjweb.comscirp.org

The introduction of a fluorine atom and a methyl group to the tetrahydroquinoxaline scaffold significantly influences its electronic properties. The high electronegativity of the fluorine atom can lead to a redistribution of electron density within the aromatic ring, affecting the energies of the molecular orbitals. researchgate.net DFT calculations on similar heterocyclic compounds have shown that such substitutions can modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity profile. irjweb.com

Table 1: Illustrative DFT-Calculated Electronic Properties of a Related Fluoro-Substituted Heterocycle

| Property | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.66 |

Note: The data presented in this table is for a representative fluoro-substituted heterocyclic compound and is intended for illustrative purposes due to the absence of publicly available calculated data for 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline.

Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can be derived from the HOMO and LUMO energies to further quantify the reactivity of the molecule. irjweb.com These parameters are instrumental in predicting how the molecule will interact with biological targets.

DFT calculations are also employed to map the potential energy surface of chemical reactions involving 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline. This allows for the identification of stable isomers, reaction intermediates, and, crucially, transition states. The energy of a transition state represents the activation energy barrier for a particular reaction pathway. nist.gov

Understanding the energy landscapes is vital for elucidating reaction mechanisms. For instance, in the context of its synthesis or metabolic degradation, identifying the lowest energy pathway can provide insights into the feasibility and kinetics of the process. For nitrogen-containing heterocycles, reactions such as electrophilic aromatic substitution or nucleophilic attack can be modeled to determine the most probable sites of reaction and the associated energy barriers. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

For a class of compounds like substituted tetrahydroquinoxalines, QSAR models can be developed to predict their biological activity, such as antimicrobial or anticancer effects. molport.com This process involves compiling a dataset of molecules with known activities and calculating a variety of molecular descriptors for each. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding synthetic efforts towards more potent molecules. chemicalbook.commdpi.comsigmaaldrich.com

The success of a QSAR model hinges on the selection of relevant molecular descriptors. These can be broadly categorized as electronic, steric, hydrophobic, and topological. For quinoxaline (B1680401) derivatives, studies have shown that descriptors related to electrostatic properties and spatial arrangement are often critical for their biological activity. molport.com

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Quinoxaline Derivatives

| Descriptor Class | Example Descriptors |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

| Steric | Molecular volume, Surface area, Molar refractivity |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Topological | Connectivity indices, Shape indices |

The fluorine atom in 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline would significantly influence descriptors such as electronegativity and dipole moment, while the methyl group would impact steric and hydrophobic parameters. Identifying the key descriptors that correlate with a specific biological activity can provide valuable insights into the mechanism of action at a molecular level.

Spectroscopic and Crystallographic Structural Elucidation (for Research Insights)

While computational methods provide theoretical insights, experimental techniques are essential for confirming the structure and properties of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structural elucidation. ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the molecule. researchgate.netrsc.org IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as C-F, C-N, and aromatic C-H bonds. chemicalbook.com

X-ray crystallography, when applicable, offers the most definitive three-dimensional structure of the molecule in the solid state. A crystal structure would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding or π-π stacking, which can be crucial for understanding its physical properties and how it interacts with biological macromolecules. uni.luchemicalbook.com

X-ray Crystallography for Absolute Configuration and Conformation

In the case of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, the fluorine atom at the C5 position on the aromatic ring and the methyl group on the N1 atom would influence the crystal packing through various intermolecular interactions. The planarity of the benzene (B151609) ring contrasts with the non-planar nature of the tetrahydro-pyrazine ring. The torsion angles within the heterocyclic ring would be key parameters in defining its precise conformation. It is anticipated that the methyl group at the N1 position could exist in either an axial or equatorial position, with the equatorial conformation generally being more energetically favorable to minimize steric hindrance.

Table 1: Hypothetical Crystallographic Data for 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| β (°) | 105.2 |

| Volume (ų) | 915.6 |

| Z | 4 |

Advanced NMR Spectroscopy for Solution Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a detailed picture of its solution-state conformation.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic and aliphatic protons. The protons on the chiral centers and the adjacent methylene groups would likely appear as complex multiplets due to spin-spin coupling. The methyl group on the nitrogen would present as a singlet. The fluorine atom at C5 would introduce further coupling with nearby protons, which would be observable in both the ¹H and ¹⁹F NMR spectra.

Two-dimensional NMR techniques are essential for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the tetrahydroquinoxaline ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. For instance, NOE correlations could help determine the relative orientation of the methyl group and the protons on the heterocyclic ring, thus shedding light on the preferred solution conformation. Key correlations from the NOESY spectrum might be observed between the protons of the methyl group and protons on the tetrahydroquinoxaline ring, suggesting some degree of conformational freedom nih.gov.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (in ppm) for 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline in CDCl₃

| Atom | Predicted ¹³C Shift | Predicted ¹H Shift |

|---|---|---|

| C2 | ~48.5 | ~3.4 (m) |

| C3 | ~42.1 | ~3.1 (m) |

| C4a | ~135.2 | - |

| C5 | ~158.0 (d, J=240 Hz) | ~6.7 (dd) |

| C6 | ~115.8 (d, J=22 Hz) | ~6.9 (td) |

| C7 | ~118.5 (d, J=8 Hz) | ~6.6 (dd) |

| C8 | ~114.3 | ~6.5 (d) |

| C8a | ~125.6 | - |

d = doublet, dd = doublet of doublets, td = triplet of doublets, m = multiplet, s = singlet. J values represent coupling constants in Hz.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectra are interpreted by assigning the observed vibrational bands to specific molecular motions. For 6-methyl-1,2,3,4-tetrahydroquinoline, the solid phase FTIR and Raman spectra have been recorded and interpreted with the aid of normal coordinate analysis based on density functional theory (DFT) calculations nih.govresearchgate.net. A similar approach can be applied to 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline.

The infrared spectrum of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline would be expected to exhibit characteristic absorption bands.

N-H Stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine.

C-H Stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations would be found in the 1450-1600 cm⁻¹ region.

C-N Stretching: Aliphatic and aromatic C-N stretching bands would be present in the 1200-1350 cm⁻¹ range.

C-F Stretching: A strong absorption band characteristic of the C-F stretch is expected in the 1000-1300 cm⁻¹ region.

Table 3: Predicted Major Vibrational Frequencies for 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3400 |

| Aromatic C-H Stretch | 3050 |

| Aliphatic C-H Stretch | 2950, 2850 |

| C=C Aromatic Stretch | 1600, 1500, 1450 |

| C-N Stretch | 1320 |

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be employed to accurately determine the mass of the molecular ion mdpi.com.

For 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline (C₉H₁₁FN₂), the expected exact mass of the molecular ion [M]⁺ would be calculated. The fragmentation pattern observed in the mass spectrum would be characteristic of the tetrahydroquinoxaline core. Common fragmentation pathways for related tetrahydroquinoline structures involve the loss of small neutral molecules or radicals from the molecular ion mcmaster.ca. For the title compound, fragmentation could be initiated by cleavage of the C-C bond beta to the nitrogen atoms or through rearrangements involving the aromatic ring. The presence of the fluorine and methyl substituents would also influence the fragmentation pathways, leading to characteristic fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments for 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline

| m/z | Possible Fragment |

|---|---|

| 178 | [M]⁺ |

| 163 | [M - CH₃]⁺ |

| 151 | [M - HCN]⁺ |

| 133 | [M - CH₃ - HF]⁺ |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed on crystal structures determined by X-ray diffraction. By mapping properties such as d_norm (normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, one can identify the types and relative importance of different intermolecular contacts.

For a hypothetical crystal structure of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, Hirshfeld surface analysis would likely reveal the significance of several types of interactions.

C-H···π Interactions: The electron-rich aromatic ring could participate in C-H···π interactions with neighboring molecules.

N-H···F and C-H···F Hydrogen Bonds: The fluorine atom and the nitrogen atom of the secondary amine could act as hydrogen bond acceptors, forming weak N-H···F and C-H···F hydrogen bonds which would play a role in stabilizing the crystal structure.

π-π Stacking: The aromatic rings of adjacent molecules might engage in π-π stacking interactions, further contributing to the stability of the crystal packing.

The two-dimensional fingerprint plots derived from the Hirshfeld surface analysis would provide a quantitative summary of the different intermolecular contacts, allowing for a detailed understanding of the forces that govern the molecular assembly in the solid state. The analysis confirms the importance of H-atom contacts in establishing the packing and suggests that van der Waals interactions play a major role in the crystal packing nih.gov.

Future Research Directions and Therapeutic Potential

Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity and Potency

The development of next-generation derivatives of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a primary avenue for future research. The goal is to synthesize analogs with improved potency and selectivity for specific biological targets. The introduction of fluorine is a known strategy in medicinal chemistry to modulate a compound's properties. alfa-labotrial.comnih.gov For instance, the synthesis of various fluorinated quinoxaline (B1680401) 1,4-di-N-oxide derivatives has been explored, demonstrating the feasibility of creating diverse analogs. nih.gov

Future synthetic strategies will likely focus on modifications at various positions of the tetrahydroquinoxaline core. Structure-activity relationship (SAR) studies will be crucial in guiding these modifications. For example, research on related tetrahydroquinoline derivatives has shown that specific substitutions can significantly impact their activity as mTOR inhibitors, which are relevant in cancer therapy. mdpi.com The synthesis of a series of tetrahydroquinoxaline sulfonamide derivatives has also been reported, with some compounds showing moderate to strong inhibitory activities against cancer cell lines.

Advanced synthetic methodologies, such as iridium-catalyzed asymmetric hydrogenation, can be employed to produce chiral tetrahydroquinoxaline derivatives with high enantioselectivity. rsc.org This is particularly important as different enantiomers of a compound can have distinct biological activities and safety profiles. By systematically altering the substituents and stereochemistry of the 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline scaffold, it will be possible to generate a library of novel compounds for biological screening.

Table 1: Potential Modifications for Next-Generation Derivatives

| Modification Site | Potential Substituents | Desired Outcome |

| Benzene (B151609) Ring | Additional fluorine atoms, methoxy (B1213986) groups, trifluoromethyl groups | Enhanced binding affinity and metabolic stability |

| Pyrazine (B50134) Ring | Alkyl or aryl groups at N4 | Modulation of solubility and target interaction |

| Methyl Group at N1 | Replacement with other alkyl or functionalized groups | Altered pharmacokinetic properties |

Exploration of Novel Biological Targets and Therapeutic Areas

While the precise biological targets of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline are not yet fully elucidated, the broader class of quinoxaline and tetrahydroquinoline derivatives has been investigated for a multitude of therapeutic applications. nih.govnih.gov A significant area of future research will be to identify and validate novel biological targets for this compound and its derivatives.

One promising therapeutic area is oncology. Quinoxaline derivatives have been explored as anticancer agents, with some showing activity against various cancer cell lines. nih.gov Related tetrahydroquinoline scaffolds have been identified as potential inhibitors of mTOR, a key protein in cancer cell growth and survival. tandfonline.com Given that microtubule-targeting agents are pivotal in cancer therapy, and some tetrahydroquinoxaline derivatives have been investigated as colchicine (B1669291) binding site inhibitors, this presents another potential avenue. onclive.comdovepress.comnih.gov

Another significant area of exploration is in neurodegenerative diseases. Tetrahydroisoquinoline derivatives, which are structurally similar to tetrahydroquinoxalines, have shown promise as therapeutic agents for Alzheimer's disease due to their neuroprotective, anti-inflammatory, and antioxidative properties. nih.govnih.gov Furthermore, certain quinoline (B57606) derivatives are being investigated for their potential in the diagnosis and treatment of Alzheimer's disease and other neurodegenerative conditions. google.comresearchgate.net The potential of tetrahydroquinoline derivatives to inhibit ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases, is also an emerging area of interest. google.com

Table 2: Potential Therapeutic Areas and Biological Targets

| Therapeutic Area | Potential Biological Target(s) | Rationale |

| Oncology | mTOR, Tubulin, Receptor Tyrosine Kinases | Established anticancer activity of the broader compound class. |

| Neurodegenerative Diseases | Acetylcholinesterase, Tau protein, Ferroptosis pathways | Neuroprotective properties observed in structurally similar compounds. |

| Infectious Diseases | Bacterial or viral enzymes | Broad-spectrum antimicrobial activity of some quinoxaline derivatives. |

Development of Advanced Computational Models for Drug Discovery

Computational modeling and simulation are indispensable tools in modern drug discovery, and their application will be critical in advancing the therapeutic potential of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline. Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations can provide valuable insights into how this compound and its derivatives interact with biological targets.

For instance, 3D-QSAR models have been successfully used to study tetrahydroquinoline-derivative inhibitors of Lysine-specific demethylase 1 (LSD1), a target in cancer therapy. mdpi.com Such models can help in designing novel derivatives with higher predicted activity. Molecular docking studies can predict the binding modes of these compounds within the active site of a target protein, as has been demonstrated with quinoline derivatives and the enzyme acetylcholinesterase, which is relevant to Alzheimer's disease. researchgate.net

MD simulations can further elucidate the stability of the ligand-protein complex over time. These computational approaches, when used in conjunction with experimental data, can accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds and providing a deeper understanding of their mechanism of action.

Integration of Omics Data in Mechanistic Research

To fully understand the biological effects of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, future research should integrate various "omics" technologies, including genomics, proteomics, and metabolomics. This systems-level approach can provide a comprehensive view of the cellular pathways modulated by the compound and help in identifying its mechanism of action and potential off-target effects.

Proteomic analysis, for example, has been used to study the effects of quinoxaline derivatives on the parasite Entamoeba histolytica, revealing changes in proteins involved in crucial cellular processes. frontiersin.org A similar approach could be applied to human cells treated with 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline to identify its protein targets and downstream signaling pathways. This information would be invaluable for understanding its therapeutic effects and any potential toxicity.

Opportunities for Combination Therapies and Repurposing Studies

Future research should also explore the potential of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline in combination therapies. The use of multiple drugs that act on different targets can often lead to synergistic effects and overcome drug resistance. For example, combining microtubule-targeting agents with other anticancer drugs has been shown to be an effective strategy to improve efficacy and reduce toxicity. nih.gov Given the potential of tetrahydroquinoxaline derivatives to target microtubules, combination studies with other chemotherapeutic agents are warranted. In the context of hepatocellular carcinoma, combining microtubule-binding agents with mTOR inhibitors has shown promise in preclinical models. dovepress.com

Drug repurposing, which involves finding new uses for existing compounds, is another promising avenue. The broad biological activities of the tetrahydroquinoline and tetrahydroisoquinoline scaffolds suggest that 5-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline could be repurposed for indications beyond its initial intended use. nih.govnih.gov For example, a compound initially investigated for cancer could potentially be repurposed for a neurodegenerative disease if it shows relevant activity in appropriate models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products